molecular formula C12H8F2N2O2S B280331 11-(difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one

11-(difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one

Cat. No. B280331
M. Wt: 282.27 g/mol
InChI Key: XOODPDRFXACZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as DMPT, and it has been synthesized using various methods.

Mechanism of Action

DMPT exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. DMPT also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in learning and memory.
Biochemical and Physiological Effects:
DMPT has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have neuroprotective effects and to improve cognitive function. DMPT has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

DMPT has several advantages for laboratory experiments, including its high potency, low toxicity, and ease of synthesis. However, DMPT has some limitations, including its instability in aqueous solutions and its poor solubility in water.

Future Directions

There are several future directions for the research on DMPT, including the development of new synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its effects on other physiological systems, such as the cardiovascular and immune systems.
Conclusion:
DMPT is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, and it has potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. DMPT exerts its pharmacological effects by inhibiting the activity of COX-2 and acetylcholinesterase. DMPT has several advantages for laboratory experiments, including its high potency, low toxicity, and ease of synthesis, but it also has some limitations. There are several future directions for the research on DMPT, including the development of new synthesis methods and the investigation of its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of DMPT can be achieved using several methods, including the reaction of 4,5-dihydro-1H-pyrazole-3,5-dione with 2,2-difluoroethylamine hydrochloride, followed by the reaction with methyl mercaptan. Another method involves the reaction of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole with 2,2-difluoroethylamine hydrochloride, followed by the reaction with methyl mercaptan and sulfur.

Scientific Research Applications

DMPT has been the subject of scientific research due to its potential applications in medicine and pharmacology. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. DMPT has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C12H8F2N2O2S

Molecular Weight

282.27 g/mol

IUPAC Name

11-(difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one

InChI

InChI=1S/C12H8F2N2O2S/c1-4-2-5(11(13)14)15-12-8(4)9-10(19-12)6(17)3-7(18)16-9/h2-3,11H,1H3,(H2,16,17,18)

InChI Key

XOODPDRFXACZIM-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)C=C(N3)O)C(F)F

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=CC(=O)N3)O)C(F)F

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)C=C(N3)O)C(F)F

Origin of Product

United States

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